molecular formula C17H15ClN2O3S2 B2382749 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide CAS No. 886921-09-1

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide

货号: B2382749
CAS 编号: 886921-09-1
分子量: 394.89
InChI 键: YDSMMVJUAKHFGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings

作用机制

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide can be compared with other benzothiazole derivatives, such as:

生物活性

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic properties. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H16ClN3O2S\text{C}_{14}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

It features a benzothiazole core, which is known for its diverse biological activities. The presence of a chloro group and an ethanesulfonyl moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced cell proliferation.
  • Receptor Modulation : It may act as a modulator of various receptors involved in signal transduction pathways, influencing cellular responses to external stimuli.

Anticancer Properties

Several studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic potency of related benzothiazole compounds found that they inhibited the growth of human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112). The IC50 values for these compounds ranged from 2.87 µM to 3.06 µM, demonstrating notable potency compared to standard treatments like cisplatin (IC50 = 0.24–1.22 µM) .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Cisplatin0.24 - 1.22Cervical/Bladder

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial activity against various pathogens. Preliminary screenings indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis and Screening : A series of analogs were synthesized and screened for antibacterial and antifungal activities. Some derivatives exhibited promising results against strains such as Escherichia coli and Staphylococcus aureus .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds has revealed that modifications can lead to improved stability and bioavailability, essential for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling benzothiazole precursors with sulfonylbenzamide derivatives. Key steps include:

  • Amide bond formation : React 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 3-(ethanesulfonyl)benzoyl chloride in anhydrous dichloromethane under reflux (40–60°C) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .
  • Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .
    • Yield optimization : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and control temperature gradients to avoid side reactions (e.g., sulfonyl group degradation) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Structural confirmation :

  • NMR spectroscopy : ¹H/¹³C NMR to verify benzothiazole proton environments (δ 7.2–8.5 ppm for aromatic protons) and ethanesulfonyl group integration (δ 3.1–3.4 ppm for CH₂) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
    • Purity assessment :
  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) and UV detection at 254 nm .
  • Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (deviation <0.3%) .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

  • Anticancer activity :

  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (dose range: 1–100 µM) .
    • Antimicrobial screening :
  • Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria; report MIC values .
    • Enzyme inhibition :
  • Kinase assays : Use ADP-Glo™ kinase assay kits to evaluate inhibition of tyrosine kinases (e.g., EGFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

  • Core modifications :

  • Benzothiazole substitution : Synthesize analogs with halogens (Cl, F) or methyl groups at position 4 to assess steric/electronic effects .
  • Sulfonyl group variation : Replace ethanesulfonyl with cyclopropylsulfonyl or aryl sulfonamides to study hydrophobicity and binding affinity .
    • Bioisosteric replacement : Substitute benzamide with thioamide or urea groups to modulate hydrogen-bonding interactions .
    • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding energies to target proteins .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its enzyme inhibition?

  • Validation protocols :

  • Enzyme kinetics : Compare computational KiK_i values with experimental IC₅₀ using Lineweaver-Burk plots to identify non-competitive vs. competitive inhibition .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to validate binding poses predicted in silico .
    • Dynamic simulations : Perform molecular dynamics (MD) simulations (50–100 ns) to assess conformational stability of ligand-enzyme complexes .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Solubility enhancement :

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .
  • Salt formation : Synthesize hydrochloride or sodium salts via acid/base reactions .
    • Stability testing :
  • Forced degradation : Expose to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation pathways via LC-MS .
  • Plasma stability : Incubate with rat/human plasma (37°C) and quantify remaining compound using LC-MS/MS .

Q. What methodologies are used to determine the compound’s interaction with specific biological targets, such as kinases or receptors?

  • Biophysical assays :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized kinase domains .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .
    • Cellular imaging :
  • Fluorescence tagging : Conjugate with BODIPY® dyes to visualize subcellular localization in live cells .

Q. How should conflicting data from different synthetic protocols be analyzed to identify optimal conditions?

  • Statistical comparison :

  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst effects on yield and purity .
  • Principal Component Analysis (PCA) : Cluster reaction outcomes (yield, purity) to identify critical variables .
    • Mechanistic studies :
  • In situ FTIR : Monitor intermediate formation (e.g., acyl chloride) to troubleshoot incomplete coupling reactions .

属性

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)12-6-4-5-11(9-12)16(21)20-17-19-14-10(2)7-8-13(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSMMVJUAKHFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。